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Compound of Interest

Compound Name:
4-Chloro-2,6-

bis(hydroxymethyl)phenol

Cat. No.: B101995 Get Quote

An In-depth Technical Guide to 4-Chloro-2,6-bis(hydroxymethyl)phenol

This technical guide provides a comprehensive overview of 4-Chloro-2,6-
bis(hydroxymethyl)phenol, tailored for researchers, scientists, and professionals in drug

development. The document covers its chemical identity, physicochemical properties, synthesis

protocols, and potential, though not yet fully elucidated, biological significance.

Chemical Identity
IUPAC Name: 4-chloro-2,6-bis(hydroxymethyl)phenol[1]

Synonyms: A variety of synonyms are used to refer to this compound, reflecting its structure

and historical nomenclature. These include:

o,o-Dimethylol-p-chlorophenol[1]

2,6-Dimethylol-4-chlorophenol[1]

1,3-Benzenedimethanol, 5-chloro-2-hydroxy-[1]

(5-chloro-2-hydroxy-1,3-phenylene)dimethanol

4-chloro-2,6-dimethylolphenol[1]
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Physicochemical Properties
A summary of the key physicochemical properties of 4-Chloro-2,6-bis(hydroxymethyl)phenol
is presented in the table below. This data is essential for its handling, formulation, and

application in experimental settings.

Property Value Source

Molecular Formula C₈H₉ClO₃ PubChem[1]

Molecular Weight 188.61 g/mol PubChem[1]

Appearance Crystalline solid Benchchem

Hydrogen Bond Donor Count 3 Benchchem

Hydrogen Bond Acceptor

Count
3 Benchchem

Rotatable Bond Count 2 Benchchem

Monoisotopic Mass 188.0240218 Da PubChem[1]

CAS Number 17026-49-2 PubChem[1]

Experimental Protocols
Synthesis of 4-Chloro-2,6-bis(hydroxymethyl)phenol
The most common and established method for the synthesis of 4-Chloro-2,6-
bis(hydroxymethyl)phenol is the alkaline-catalyzed hydroxymethylation of 4-chlorophenol.

Reaction Scheme:
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Fig. 1: Synthesis of 4-Chloro-2,6-bis(hydroxymethyl)phenol.

Detailed Methodology:

Dissolution: 4-chlorophenol is dissolved in an aqueous solution of an alkaline catalyst, such

as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The base deprotonates the

phenolic hydroxyl group, forming a more reactive phenoxide ion.

Addition of Formaldehyde: An excess of formaldehyde (typically as a 37-41% aqueous

solution known as formalin) is added to the reaction mixture.

Reaction: The mixture is heated, often under reflux, for a specific duration to facilitate the

electrophilic aromatic substitution of two hydroxymethyl groups onto the ortho positions of

the 4-chlorophenol ring.

Neutralization and Work-up: After the reaction is complete, the mixture is cooled and

neutralized with an acid.
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Isolation and Purification: The product, 4-Chloro-2,6-bis(hydroxymethyl)phenol, can then

be isolated and purified using standard techniques such as crystallization.

Biological Activity and Signaling Pathways
Direct studies on the biological activity and the specific signaling pathways modulated by 4-
Chloro-2,6-bis(hydroxymethyl)phenol are not extensively reported in the available scientific

literature. However, the biological activities of structurally similar compounds, particularly other

halogenated phenols, have been investigated, suggesting potential areas for future research.

Many phenolic compounds are known to exhibit antimicrobial properties by disrupting bacterial

cell membranes or interfering with essential enzymatic processes. Furthermore, certain

substituted phenols have demonstrated cytotoxic effects against various cancer cell lines, often

by inducing apoptosis.

For instance, studies on other chlorinated phenols have shown antimicrobial activity. A related

compound, 4-chloro-2-isopropyl-5-methylphenol (chlorothymol), has been shown to have

antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and can

prevent biofilm formation[2]. Similarly, a platinum (II) complex containing the structurally

analogous 4-bromo-2,6-bis(hydroxymethyl)phenol exhibited significant antimicrobial effects

against Staphylococcus aureus and Candida albicans, as well as moderate cytotoxicity against

human prostate and breast cancer cell lines.

Given these precedents, it is plausible that 4-Chloro-2,6-bis(hydroxymethyl)phenol could

exhibit similar biological activities.

Hypothetical Signaling Pathway: Induction of Apoptosis in Cancer Cells

Disclaimer:The following diagram illustrates a general and hypothetical signaling pathway for

the induction of apoptosis that could be influenced by a phenolic compound. There is currently

no direct experimental evidence linking 4-Chloro-2,6-bis(hydroxymethyl)phenol to this

specific pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b101995?utm_src=pdf-body
https://www.benchchem.com/product/b101995?utm_src=pdf-body
https://www.benchchem.com/product/b101995?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/35586930/
https://www.benchchem.com/product/b101995?utm_src=pdf-body
https://www.benchchem.com/product/b101995?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b101995?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


External Stimulus

Cell Membrane

Cytoplasm

Mitochondrion
Nucleus

4-Chloro-2,6-bis(hydroxymethyl)phenol
(Hypothetical Agent)

Death Receptor

Binds to

Caspase-8

Activates

Caspase-3

Activates

Bid

Cleaves

Apoptosis
(DNA Fragmentation)

Executes

tBid

Bax

Activates

Cytochrome c

Promotes release of

Bcl-2

Inhibits Activates

Click to download full resolution via product page

Fig. 2: Hypothetical Apoptotic Pathway.
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This diagram outlines a potential mechanism where a phenolic compound could induce

apoptosis by activating extrinsic (death receptor-mediated) and intrinsic (mitochondrial-

mediated) pathways, leading to the activation of executioner caspases and subsequent cell

death.

Conclusion
4-Chloro-2,6-bis(hydroxymethyl)phenol is a well-characterized compound with established

synthetic routes and known physicochemical properties. Its primary applications to date have

been as a monomer in polymer synthesis and as an intermediate in the preparation of more

complex molecules. While direct evidence of its biological activity is limited, the known effects

of structurally related compounds suggest that it may possess antimicrobial and/or cytotoxic

properties. Further investigation into the biological effects of 4-Chloro-2,6-
bis(hydroxymethyl)phenol is warranted to explore its potential in drug discovery and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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